molecular formula C13H13NO3S2 B2880442 Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate CAS No. 157219-75-5

Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate

Cat. No.: B2880442
CAS No.: 157219-75-5
M. Wt: 295.37
InChI Key: BCLMHXDBLVJYBG-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate is a chemical intermediate of significant interest in medicinal and organic chemistry research. This compound integrates a 1,3-benzothiazole moiety, a privileged scaffold renowned for its diverse pharmacological properties, with a 3-oxobutanoate ester functional group . The presence of the benzothiazole ring is a key structural feature in many compounds studied for their anti-tubercular, anticancer, and antimicrobial activities, making this ester a valuable precursor in the synthesis of new therapeutic agents . The specific structure of this compound, featuring a sulfur bridge and a beta-keto ester, suggests its primary research application as a building block for the development of more complex molecules. Related benzothiazole-sulfanyl ketone derivatives have been successfully employed as substrates in asymmetric bioreduction studies using microbial whole-cell catalysts, highlighting their utility in the synthesis of chiral alcohols for agrochemical and pharmaceutical applications . Researchers can leverage this compound to explore novel synthetic pathways, create libraries of benzothiazole hybrids for drug discovery programs, and investigate structure-activity relationships (SAR) against various biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-2-17-12(16)7-9(15)8-18-13-14-10-5-3-4-6-11(10)19-13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLMHXDBLVJYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate typically involves the reaction of 2-mercaptobenzothiazole with ethyl acetoacetate under specific conditions. One common method is the Knoevenagel condensation reaction, which involves the use of a base catalyst such as L-proline . The reaction is carried out in a solvent like ethanol, and the product is purified through recrystallization.

Chemical Reactions Analysis

Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether using reducing agents such as sodium borohydride.

Scientific Research Applications

Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the disruption of biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Ethyl 4-(1,3-Benzoxazol-2-ylthio)-3-oxobutanoate
  • Key Difference : The benzothiazole ring is replaced by a benzoxazole, substituting sulfur with oxygen in the heterocycle.
  • Synthesis: Similar pathways involving active methylene compounds (e.g., ethyl 3-oxobutanoate) and heterocyclic thiols .
(Z)-Methyl 4-(1,3-Benzothiazol-2-ylsulfanyl)-2-(methoxyimino)-3-oxobutanoate
  • Key Difference: Incorporates a methoxyimino (-N-OCH₃) group at the 2-position of the butanoate chain.
  • Impact: The methoxyimino group introduces steric hindrance and hydrogen-bonding capacity, which may enhance selectivity in enzyme inhibition .
  • Biological Relevance : Benzothiazole derivatives with such substituents are studied for anticancer activity .

Derivatives with Varied Substituents on the Benzothiazole Core

Bis[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl] Ether
  • Key Difference : Features two benzothiazole-sulfanyl groups connected by an ether linkage.
  • Impact : Increased molecular weight and hydrophobicity could affect solubility and membrane permeability .
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
  • Key Difference: Replaces the 3-oxobutanoate ester with a phenyl ketone group.
  • Impact : The ketone group may participate in redox reactions, altering metabolic stability compared to the ester-containing parent compound .

Analogues with Modified Ester Backbones

Ethyl 3-Oxo-3-(Substituted Phenyl)propanoate
  • Key Difference : Lacks the benzothiazole-sulfanyl group; instead, a substituted phenyl group is attached to the β-keto ester.
  • Synthesis : Base-catalyzed condensation of ethyl acetoacetate with substituted benzoyl chlorides .
Methyl 2-Benzoylamino-3-Oxobutanoate
  • Key Difference: Contains a benzoylamino group at the 2-position of the butanoate chain.
  • Synthesis: Reacts with aromatic amines to form enamino esters, highlighting versatility in generating diverse pharmacophores .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituent(s) Purity (%) Key Applications
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate 157219-75-5 C₁₃H₁₃NO₃S₂ Benzothiazole-sulfanyl, β-keto ester 95 Medicinal chemistry
Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate - C₁₃H₁₃NO₄S Benzoxazole-thio, β-keto ester - Synthetic intermediate
(Z)-Methyl 4-(benzothiazol-2-ylsulfanyl)-2-(methoxyimino)-3-oxobutanoate - C₁₃H₁₃N₂O₄S₂ Methoxyimino, benzothiazole-sulfanyl - Anticancer research
Ethyl 3-oxo-3-(4-nitrophenyl)propanoate - C₁₁H₁₁NO₅ 4-Nitrophenyl, β-keto ester - Pyrimidine synthesis

Biological Activity

Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate, a compound belonging to the class of benzothiazole derivatives, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential applications of this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H13NO3S2C_{13}H_{13}NO_3S_2 with a molecular weight of approximately 295.4 g/mol. The compound is synthesized through a reaction involving 2-mercaptobenzothiazole and ethyl acetoacetate, typically via a Knoevenagel condensation reaction facilitated by a base catalyst like L-proline .

Antimicrobial Properties

Benzothiazole derivatives are known for their antibacterial and antifungal activities. This compound has shown significant potential in these areas:

  • Antibacterial Activity : Research indicates that this compound exhibits notable inhibitory effects against various bacterial strains, making it a candidate for developing new antibacterial agents.
  • Antifungal Activity : Similar to its antibacterial properties, studies suggest effective antifungal action against pathogenic fungi, which could be beneficial in treating fungal infections .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. The compound demonstrates cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the induction of apoptosis and inhibition of tumor growth .

Case Studies

  • Study on Antioxidant and Anti-inflammatory Activities :
    • A study synthesized various benzothiazole derivatives and evaluated their antioxidant and anti-inflammatory activities. The results indicated that certain derivatives exhibited significant radical scavenging abilities and COX-2 inhibition, which are crucial for anti-inflammatory responses .
  • Antimicrobial Evaluation :
    • In vitro assays demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
This compoundAntibacterial, Antifungal, AnticancerExhibits significant cytotoxicity against cancer cell lines
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazideAnticonvulsantKnown for neuroprotective effects
2-ArylbenzothiazolesAntibacterial, AnticancerBroad spectrum of biological activities

This table highlights the unique position of this compound among other benzothiazole derivatives due to its specific structure and diverse biological activities.

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